(R)-3-benzyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate
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Overview
Description
®-3-benzyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate is a chiral compound with a unique structure that includes an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-benzyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of ®-4-hydroxymethyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester with benzyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an anhydrous solvent like tetrahydrofuran at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
®-3-benzyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazolidine derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazolidine derivatives with additional functional groups, while reduction can produce alcohols.
Scientific Research Applications
®-3-benzyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in enzyme studies and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-benzyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate involves its interaction with specific molecular targets. The oxazolidine ring can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s chiral nature allows it to selectively interact with biological molecules, making it valuable in stereoselective synthesis and studies.
Comparison with Similar Compounds
Similar Compounds
Methyl ®-N-Boc-2,2-dimethyloxazolidine-4-carboxylate: Shares a similar oxazolidine structure but with different substituents.
Methyl (S)-(-)-3-Boc-2,2-dimethyl-4-oxazolidinecarboxylate: Another oxazolidine derivative with a different stereochemistry.
Uniqueness
®-3-benzyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate is unique due to its specific chiral configuration and the presence of both benzyl and methyl groups
Properties
IUPAC Name |
3-O-benzyl 4-O-methyl 2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-15(2)16(12(10-21-15)13(17)19-3)14(18)20-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPUZHXGIBFGAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)OC)C(=O)OCC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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